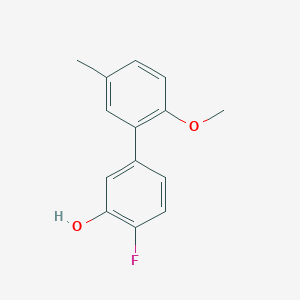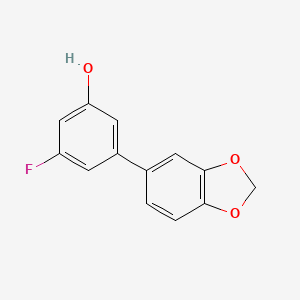
3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol (95%) is an organic compound that is used in a variety of scientific research applications. It is a white solid that is soluble in organic solvents, and is a derivative of phenol. It is an important intermediate in the synthesis of heterocyclic compounds, and has been used in the synthesis of various pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol (95%) is used in a variety of scientific research applications. It is used in the synthesis of heterocyclic compounds, which are important intermediates in the synthesis of various pharmaceuticals. It is also used as a starting material in the synthesis of various fluorinated compounds, such as fluoroalkyl and fluoroaromatic compounds. In addition, it has been used in the synthesis of various organofluorine compounds, such as fluoroalkenes and fluoroalkynes.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol (95%) is not well understood, but it is believed to involve the formation of a covalent bond between the phenol group and the fluorine atom. This covalent bond is believed to be stabilized by the presence of the 4-methoxy-3-methylphenyl group, which provides additional electron-donating properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol (95%) are not well understood. However, it is believed to have some antioxidant activity, as well as some anti-inflammatory and anti-cancer properties. It is also believed to have some potential as an inhibitor of the enzyme acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol (95%) in laboratory experiments are its high solubility in organic solvents, its low cost, and its availability. It is also relatively easy to synthesize and purify, which makes it an ideal starting material for synthesizing various fluorinated compounds. However, it is important to note that the compound is highly reactive, and should be handled with care in the laboratory.
Zukünftige Richtungen
The potential applications of 3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol (95%) are numerous, and there are many directions for future research. These include further investigations into its biochemical and physiological effects, as well as its potential use as an inhibitor of acetylcholinesterase. Additionally, further research could be done into its potential use as an antioxidant, and its potential use in the synthesis of various fluorinated compounds. Finally, further research could be done into its potential use as a starting material for synthesizing various pharmaceuticals.
Synthesemethoden
3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol (95%) can be synthesized from the reaction of 4-methoxy-3-methylphenol with fluorine gas. This reaction is catalyzed by a Lewis acid, such as boron trifluoride. The reaction is carried out in a solvent such as dichloromethane or toluene at a temperature of -78°C. The reaction yields a white solid product, which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
3-fluoro-5-(4-methoxy-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-5-10(3-4-14(9)17-2)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNPYQWLSYVNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684269 |
Source


|
| Record name | 5-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-03-0 |
Source


|
| Record name | 5-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














